molecular formula C12H14ClN3O2S B2528935 3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine CAS No. 1808366-71-3

3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine

Cat. No.: B2528935
CAS No.: 1808366-71-3
M. Wt: 299.77
InChI Key: XJGJEABVKNGFOB-UHFFFAOYSA-N
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Description

3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine is a complex organic compound featuring a pyridazine ring substituted with a chloro group and a unique octahydropyrano-thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.

    Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Octahydropyrano-thiomorpholine Moiety: This involves the cyclization of a suitable thiomorpholine precursor with a dihydropyran derivative under acidic conditions.

    Coupling of the Moieties: The final step involves coupling the octahydropyrano-thiomorpholine moiety to the chloropyridazine core using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiomorpholine moiety can be oxidized to sulfoxides or sulfones, and reduced back to the thiomorpholine.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azido, amino, or thiol derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Hydrolysis Products: Carboxylic acids or alcohols, depending on the specific hydrolysis conditions.

Scientific Research Applications

3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to fit into binding pockets of proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-{octahydropyrano[3,4-b]morpholine-1-carbonyl}pyridazine: Similar structure but with a morpholine ring instead of a thiomorpholine.

    3-Chloro-6-{tetrahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine: Similar but with a tetrahydropyrano ring.

Uniqueness

3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine is unique due to the presence of the octahydropyrano-thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(6-chloropyridazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c13-11-2-1-8(14-15-11)12(17)16-4-6-19-10-7-18-5-3-9(10)16/h1-2,9-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGJEABVKNGFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CCS2)C(=O)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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